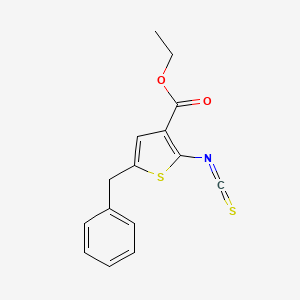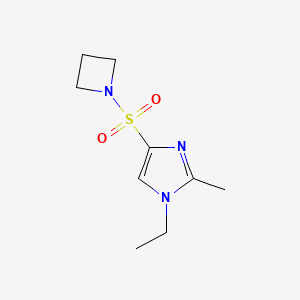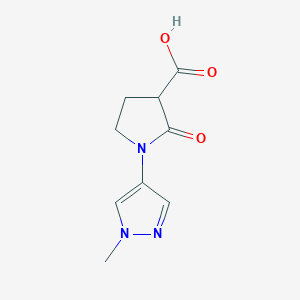![molecular formula C14H15N3O2 B2666421 N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide CAS No. 2411264-75-8](/img/structure/B2666421.png)
N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide, also known as Moxifloxacin, is a synthetic broad-spectrum antibiotic used to treat a variety of bacterial infections. It belongs to the fluoroquinolone class of antibiotics and is a potent inhibitor of bacterial DNA synthesis. Moxifloxacin has been approved by the FDA for the treatment of respiratory tract infections, skin and soft tissue infections, and intra-abdominal infections.
Mechanism of Action
N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide exerts its antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication and repair. This leads to the accumulation of DNA damage and ultimately bacterial cell death.
Biochemical and Physiological Effects:
N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide is well absorbed after oral administration and has a bioavailability of approximately 90%. It is primarily metabolized by the liver and excreted in the urine. Adverse effects associated with N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide use include gastrointestinal disturbances, central nervous system effects, and skin reactions.
Advantages and Limitations for Lab Experiments
N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide is a widely used antibiotic in laboratory experiments due to its broad-spectrum activity and well-established safety profile. However, its use can be limited by the development of bacterial resistance and the potential for adverse effects.
Future Directions
Future research on N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide could focus on its potential use in combination with other antibiotics to combat bacterial resistance. Additionally, further investigation into the potential use of N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide in the treatment of tuberculosis and cancer could be explored. Finally, studies could be conducted to determine the optimal dosing and administration schedule for N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide to maximize its therapeutic effects.
Synthesis Methods
N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide is synthesized by a multi-step process involving the reaction of 7-amino-4-methylcoumarin with 1-phenyl-3-methyl-5-pyrazolone to give the intermediate compound 7-amino-4-methyl-3-phenylpyrazol-5-one. This intermediate is then reacted with 2,2,2-trifluoroethanol to form the oxirane ring. The resulting compound is then reacted with N-methylmorpholine to give the final product, N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide.
Scientific Research Applications
N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide has been extensively studied for its antibacterial properties and has been shown to be effective against a wide range of gram-positive and gram-negative bacteria. It has also been investigated for its potential use in the treatment of tuberculosis, as well as its ability to inhibit the growth of certain cancer cells.
properties
IUPAC Name |
N-methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-16(14(18)13-10-19-13)9-11-7-8-17(15-11)12-5-3-2-4-6-12/h2-8,13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOGYLXVIBTYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NN(C=C1)C2=CC=CC=C2)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

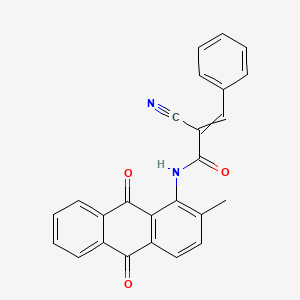
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2666339.png)
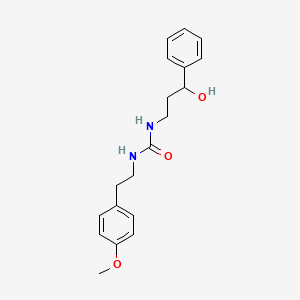
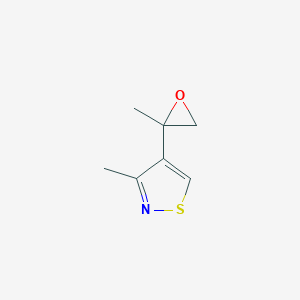
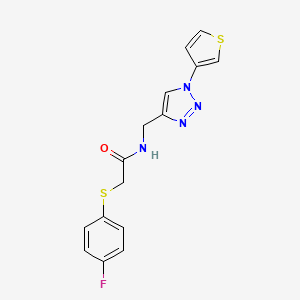
![2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)malononitrile](/img/structure/B2666343.png)
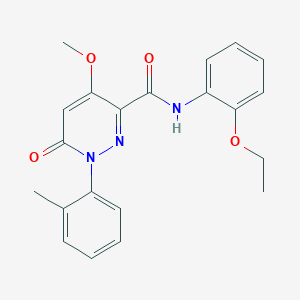
![3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2666345.png)
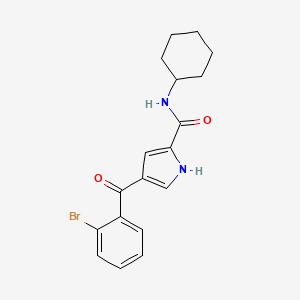
![Methanone, [3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl][4-[4-nitro-2-(1H-pyrrol-1-yl)phenyl]-1-piperazinyl]-](/img/structure/B2666352.png)
